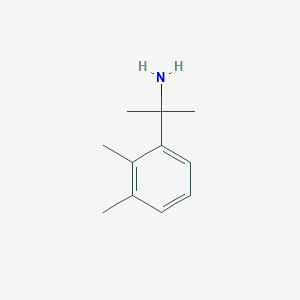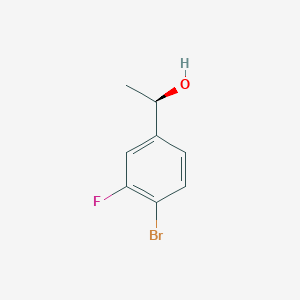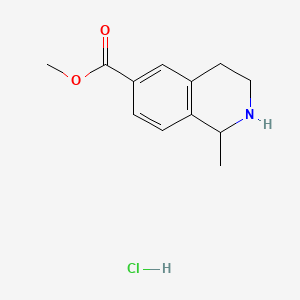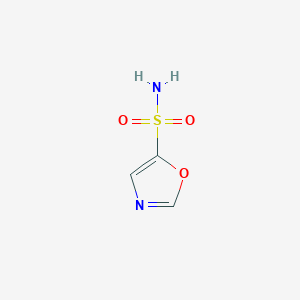
1-(3-Methoxy-4-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxy-4-methylbenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3-methoxy-4-methylbenzyl group
Méthodes De Préparation
The synthesis of 1-(3-Methoxy-4-methylbenzyl)piperazine typically involves the reaction of piperazine with 3-methoxy-4-methylbenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
1-(3-Methoxy-4-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the piperazine ring or the benzyl group, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the methoxy or methyl groups can be replaced by other functional groups using appropriate nucleophiles and reaction conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Methoxy-4-methylbenzyl)piperazine has several scientific research applications, including:
Pharmaceuticals: This compound is used as an intermediate in the synthesis of various pharmaceutical agents. Its structural features make it a valuable building block for designing drugs with potential therapeutic effects.
Chemical Research: In chemical research, this compound is used as a starting material for the synthesis of more complex molecules. It serves as a versatile scaffold for the development of new compounds with desired properties.
Biological Studies: Researchers use this compound to study its biological activity and potential effects on different biological systems. It may be investigated for its interactions with enzymes, receptors, and other biomolecules.
Industrial Applications: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific characteristics.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxy-4-methylbenzyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which it is used, such as its role in pharmaceuticals or biological studies.
Comparaison Avec Des Composés Similaires
1-(3-Methoxy-4-methylbenzyl)piperazine can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)piperazine: This compound has a similar structure but with a different substitution pattern on the benzyl group. It may exhibit different chemical and biological properties due to this variation.
1-(3-Methylbenzyl)piperazine: Lacking the methoxy group, this compound may have different reactivity and applications compared to this compound.
1-(3-Methoxybenzyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for particular applications in research and industry.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-[(3-methoxy-4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-3-4-12(9-13(11)16-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
Clé InChI |
JHDAKBZWWNLGCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CN2CCNCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


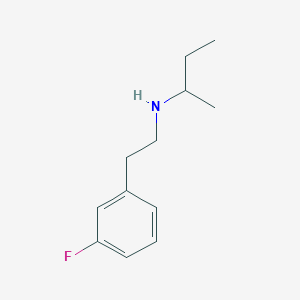
![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)



